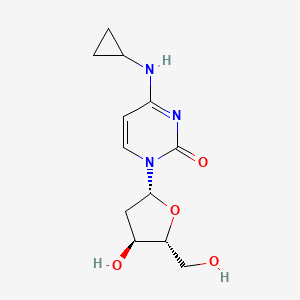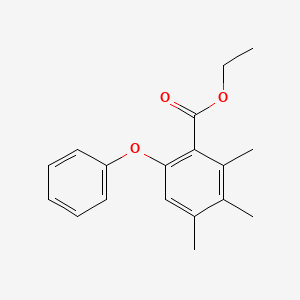
6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions of the carbazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,3,4,9-tetrahydro-1H-carbazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
化学反応の分析
Types of Reactions
6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated carbazole derivatives.
科学的研究の応用
6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 7,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole
- 6,8-Difluoro-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Indole derivatives
Uniqueness
6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 6th and 8th positions enhances its stability and reactivity compared to non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
646038-01-9 |
|---|---|
分子式 |
C12H11F2N |
分子量 |
207.22 g/mol |
IUPAC名 |
6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C12H11F2N/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h5-6,15H,1-4H2 |
InChIキー |
TWINFZIHMCHXFO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide](/img/structure/B15169360.png)


![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)

![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)



